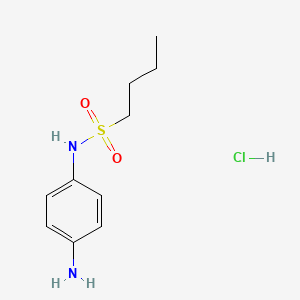

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride

Übersicht

Beschreibung

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2S and a molecular weight of 264.77 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)butane-1-sulfonamide hydrochloride typically involves the reaction of 4-aminophenylamine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonamides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or amides.

Wissenschaftliche Forschungsanwendungen

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(4-aminophenyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-aminophenyl)butane-1-sulfonamide

- N-(4-aminophenyl)ethane-1-sulfonamide

- N-(4-aminophenyl)propane-1-sulfonamide

Uniqueness

N-(4-aminophenyl)butane-1-sulfonamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Biologische Aktivität

N-(4-Aminophenyl)butane-1-sulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through the reaction of 4-aminophenylamine with butane-1-sulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. They function primarily by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. This class of compounds has been extensively studied for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in physiological processes such as respiration and acid-base balance. Studies have demonstrated that derivatives of sulfonamides can bind effectively to different CA isozymes, suggesting potential applications in treating conditions like glaucoma and epilepsy . The binding affinity of this compound to these enzymes can be evaluated using techniques such as isothermal titration calorimetry.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. For example, certain derivatives have been tested against leukemia cell lines, showing varying degrees of cytotoxicity. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antitumor efficacy .

The biological activity of this compound largely stems from its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access, thereby disrupting critical biochemical pathways. For instance, its role as a CA inhibitor highlights its potential in managing diseases linked to altered carbon dioxide transport and pH regulation .

Study on Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different derivatives .

Evaluation of Antitumor Activity

In a separate investigation focusing on leukemia cell lines, this compound was evaluated for its cytotoxic effects. The compound exhibited an EC50 value of 15 µM against KG-1 cells, indicating significant antitumor activity compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antitumor | High |

| N-(4-Aminophenyl)ethane-1-sulfonamide | - | Moderate Antimicrobial | Moderate |

| N-(4-Aminophenyl)propane-1-sulfonamide | - | Low Antitumor | Low |

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)butane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALDMVNDGVQGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.